molecular formula C24H16BrN B1381553 2-(2-bromophenyl)-9-phenyl-9H-carbazole CAS No. 1616607-88-5

2-(2-bromophenyl)-9-phenyl-9H-carbazole

Cat. No. B1381553
M. Wt: 398.3 g/mol
InChI Key: DUNRZHFGIQTWFF-UHFFFAOYSA-N
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Description

The compound seems to be a carbazole derivative with a bromophenyl group attached. Carbazoles are a class of organic compounds that consist of three interconnected benzene rings fused with two nitrogen atoms . Bromophenyl is a phenyl ring with a bromine atom attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, bromophenyl compounds are generally heavier and less volatile than their non-brominated counterparts due to the presence of the bromine atom .

Scientific Research Applications

Luminescence and Thermal Properties

The biphenyl carbazole derivatives, closely related to 2-(2-bromophenyl)-9-phenyl-9H-carbazole, demonstrate interesting luminescence and thermal properties. These compounds exhibit high thermal stabilities with decomposition temperatures of 298 and 368 °C, respectively. The maximal peaks of luminescence occur at 386 and 410 nm. Such properties are significant for potential applications in materials science, particularly in the development of luminescent materials (Tang et al., 2021).

Synthesis Methods

The compound's synthesis involves photostimulated S(RN)1 substitution reactions starting with diarylamines. This method enables the creation of a variety of substituted 9H-carbazoles, benzocarbazoles, and even bi(9H-carbazole) compounds, demonstrating its versatility in organic chemistry and material synthesis (Budén et al., 2009).

Organic Electronics and OLEDs

Carbazole derivatives, including 2-(2-bromophenyl)-9-phenyl-9H-carbazole, are significant in the development of organic electronics, particularly in organic light-emitting diodes (OLEDs). These compounds are used to create blue light emitters, demonstrating their potential in display technology and lighting applications (Li et al., 2022).

Anticancer Activity

Some derivatives of 9H-carbazole, related to 2-(2-bromophenyl)-9-phenyl-9H-carbazole, have shown promising results in anticancer activity. These derivatives, synthesized through microwave-assisted methods, exhibit significant activity against specific cancer cell lines, suggesting potential applications in medicinal chemistry and pharmacology (Chaudhary & Chaudhary, 2016).

Future Directions

Carbazole derivatives are a topic of ongoing research due to their potential applications in various fields, including medicinal chemistry . The study of bromophenyl compounds is also an active area of research .

properties

IUPAC Name

2-(2-bromophenyl)-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN/c25-22-12-6-4-10-19(22)17-14-15-21-20-11-5-7-13-23(20)26(24(21)16-17)18-8-2-1-3-9-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNRZHFGIQTWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=CC=C5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenyl)-9-phenyl-9H-carbazole

CAS RN

1616607-88-5
Record name 2-(2-Bromophenyl)-9-phenyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Wu, Y Zhang, M Zhao, X Jin, H Zhou, Y Miao… - Dyes and …, 2022 - Elsevier
In this paper, two new bipolar host materials (CZ-p-TRZ and CZ-m-TRZ) which consist of 9-phenylcarbazole as the donor and 2,4,6-triphenyl-1,3,5-triazine as the acceptor were …
Number of citations: 0 www.sciencedirect.com

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